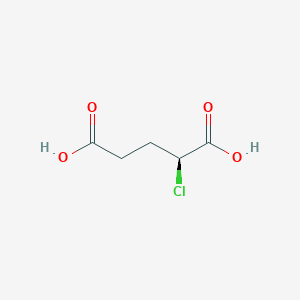

(S)-2-Chloropentanedioic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7ClO4 |

|---|---|

Molecular Weight |

166.56 g/mol |

IUPAC Name |

(2S)-2-chloropentanedioic acid |

InChI |

InChI=1S/C5H7ClO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 |

InChI Key |

KJFNGSHVXRYBEJ-VKHMYHEASA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)Cl |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)Cl |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of S 2 Chloropentanedioic Acid

Asymmetric Synthetic Approaches to Chiral α-Chlorocarboxylic Acids

The direct introduction of a chlorine atom at the α-position of a carbonyl compound with stereochemical control is a primary strategy for synthesizing chiral α-chlorocarboxylic acids. These methods aim to create the desired stereocenter in an enantioselective manner, thus avoiding the need for resolving a racemic mixture.

A well-established approach to chiral α-halo acids involves the stereospecific substitution of the amino group in natural amino acids. L-glutamic acid, being an inexpensive and readily available chiral starting material, serves as a logical precursor for (S)-2-chloropentanedioic acid.

The conversion of a primary aromatic amine to a diazonium salt is a classic transformation known as diazotization. byjus.com This reaction can be adapted for aliphatic amines, such as amino acids, to replace the amino group with other functionalities. organic-chemistry.org In this context, L-glutamic acid can be transformed into (S)-2-chloropentanedioic acid through a diazotization reaction followed by chlorination. The process typically involves treating the amino acid with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl). byjus.commasterorganicchemistry.com

The reaction proceeds through the in-situ formation of nitrous acid, which then generates the nitrosonium ion (NO⁺). masterorganicchemistry.com This electrophile reacts with the primary amino group of L-glutamic acid to form an unstable diazonium intermediate. organic-chemistry.orgsciencemadness.org In the presence of chloride ions from HCl, the diazonium group, an excellent leaving group (N₂), is displaced, resulting in the formation of the α-chloro acid. sciencemadness.org A key advantage of this method is the potential for retention of the original stereochemistry of the amino acid precursor. sciencemadness.org

The stereochemical outcome of the diazotization-chlorination of amino acids is highly dependent on the reaction conditions. While the reaction can proceed with retention of configuration, careful optimization is crucial to minimize racemization or inversion. Key parameters that influence the stereochemical control include temperature, solvent, and the nature of the nucleophile and its concentration.

The reaction mechanism for aliphatic amines is complex as the intermediate carbocation is unstable and can lead to various products. organic-chemistry.org Maintaining a low temperature is critical to suppress side reactions and control the lifetime of the reactive intermediates, thereby preserving stereochemical integrity. The choice of acid and the concentration of the chloride nucleophile are also vital. A high concentration of chloride ions is necessary to effectively trap the carbocation and favor the desired substitution reaction over other pathways.

Table 1: Factors Influencing Stereochemical Control in Diazotization-Chlorination

| Parameter | Effect on Stereoselectivity | Rationale |

| Temperature | Lower temperatures generally favor retention of configuration. | Reduces the rate of side reactions and racemization by stabilizing reactive intermediates. |

| Solvent | The choice of solvent can influence ion pairing and the reactivity of the nucleophile. | Affects the solvation of the carbocation intermediate and the availability of the chloride nucleophile. |

| Acid/Chloride Source | High concentrations of HCl are typically used. | Provides both the acidic medium for diazotization and a high concentration of the chloride nucleophile to trap the carbocation. masterorganicchemistry.com |

| Nitrite Source | Sodium nitrite (NaNO₂) is common, but alternatives like tert-butyl nitrite (TBN) can offer milder conditions. researchgate.net | The choice of reagent can affect the rate of diazotization and the overall reaction profile. |

Biocatalysis offers a powerful and environmentally benign alternative for producing enantiopure compounds. mdpi.com Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. d-nb.info For the synthesis of (S)-2-chloropentanedioic acid, biocatalytic strategies could involve either the direct enantioselective chlorination of a prochiral substrate or the kinetic resolution of a racemic mixture of 2-chloropentanedioic acid or its ester.

Enzymatic kinetic resolution relies on the ability of an enzyme, typically a lipase (B570770) or esterase, to selectively hydrolyze one enantiomer of a racemic ester at a much higher rate than the other. cjcatal.com For instance, a racemic ester of 2-chloropentanedioic acid could be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze the (S)-ester, yielding (S)-2-chloropentanedioic acid and leaving the unreacted (R)-ester. The acid and ester can then be separated. Novozyme 435 is a lipase that has demonstrated high enantioselectivity in the asymmetric hydrolysis of various racemic esters. cjcatal.comtugraz.at

Direct enantioselective chlorination using enzymes is a less common but emerging field. Halogenase enzymes are capable of introducing halogen atoms into organic molecules with stereochemical control. While specific examples for pentanedioic acid derivatives are not widely reported, the principle represents a promising future direction for the direct synthesis of the target compound from a prochiral precursor.

In recent decades, asymmetric catalysis using small chiral organic molecules (organocatalysis) or chiral transition-metal complexes has become a cornerstone of modern organic synthesis. ua.es These methods can achieve high enantioselectivity in the α-chlorination of carbonyl compounds. mdpi.com

Organocatalytic approaches often utilize chiral amines or their derivatives to activate the substrate. mdpi.comresearchgate.net For example, a dicarbonyl compound related to pentanedioic acid could be chlorinated using an electrophilic chlorine source like N-chlorosuccinimide (NCS) in the presence of a chiral organocatalyst. mdpi.com The catalyst forms a chiral enamine or iminium ion intermediate with the substrate, which then directs the attack of the chlorine electrophile to one face of the molecule, leading to an enantioenriched product. Catalysts derived from benzimidazole (B57391) have been shown to be effective for the asymmetric α-chlorination of 1,3-dicarbonyl compounds. mdpi.com

Transition-metal catalysis, using metals like palladium, copper, or iron combined with chiral ligands, offers another powerful route. acs.orgresearchgate.net The chiral ligand creates an asymmetric environment around the metal center, which coordinates to the substrate and directs the chlorination reaction enantioselectively. While many examples exist for the asymmetric chlorination of β-keto esters and other carbonyls, the application to a dicarboxylic acid substrate like pentanedioic acid would likely require derivatization to a more suitable precursor, such as a β-keto ester derivative. researchgate.netnih.gov

Table 2: Examples of Catalytic Systems for Asymmetric α-Chlorination

| Catalyst Type | Catalyst Example | Chlorine Source | Substrate Type |

| Organocatalyst | Chiral 2-Aminobenzimidazole | N-Chlorosuccinimide (NCS) | β-Ketoesters, 1,3-Diketones mdpi.com |

| Organocatalyst | (DHQD)₂PHAL | Dichlorohydantoin | Alkenoic Acids acs.org |

| Metal Catalyst | Chiral Phosphine-Sc(OTf)₃ | N-Bromosuccinimide (NBS)* | Allyl N-Tosylcarbamates acs.org |

| Metal Catalyst | Chiral Diamine-Copper Complex | Diaryliodonium Salts | Carboxylic Acids ua.es |

| Note: While this example uses bromine, similar principles apply to chlorination. |

Enantioselective Transformation from Chiral Amino Acid Precursors

Chiral Resolution Techniques for Racemic 2-Chloropentanedioic Acid Precursors

When an asymmetric synthesis is not feasible or efficient, chiral resolution provides a classical and reliable method for separating a racemic mixture into its constituent enantiomers. wikipedia.orglibretexts.org For a racemic carboxylic acid like 2-chloropentanedioic acid, the most common resolution method is the formation of diastereomeric salts. innovareacademics.in

This process involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.orginnovareacademics.in The resulting products are a pair of diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. innovareacademics.inlongdom.org Once one of the diastereomeric salts is isolated in pure form, the chiral base is removed by treatment with a strong acid, regenerating the enantiomerically pure carboxylic acid. libretexts.org The success of this technique depends heavily on finding a suitable chiral resolving agent that forms crystalline salts with a significant solubility difference.

Table 3: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent Class | Specific Examples |

| Naturally Occurring Alkaloids | Brucine, Strychnine, Quinine innovareacademics.in |

| Synthetic Chiral Amines | (R)- or (S)-1-Phenylethanamine innovareacademics.in |

| Chiral Amino Alcohols | (1R,2S)-Ephedrine, (1S,2R)-Ephedrine |

The choice of the resolving agent is often empirical, and several different bases may need to be screened to achieve an efficient separation.

Emerging Synthetic Strategies for (S)-2-Chloropentanedioic Acid Production

Recent advancements in biotechnology and catalysis have opened new avenues for the efficient and enantioselective production of chiral amino acids like (S)-2-Chloropentanedioic acid. These emerging strategies are moving away from traditional multi-step syntheses, which often require chiral auxiliaries or resolving agents, towards more direct and sustainable methods. The primary focus of this new wave of synthesis is the use of enzymes—biocatalysts that can operate with exceptional levels of stereocontrol.

Chemoenzymatic approaches, which combine the versatility of chemical synthesis with the high selectivity of enzymatic transformations, are particularly promising. acs.org These methods often involve the enzymatic conversion of a prochiral or racemic precursor into the desired enantiomerically pure product. Key enzymatic reactions applicable to the synthesis of (S)-2-Chloropentanedioic acid include transamination, reductive amination, and the hydrolysis of precursor nitriles or esters. researchgate.netresearchgate.net

One of the most explored enzymatic strategies for producing L-glutamic acid analogues involves the use of transaminases (also known as aminotransferases). acs.org Specifically, branched-chain aminotransferase (BCAT) from Escherichia coli has demonstrated a broad substrate scope, making it a powerful tool for this purpose. acs.org This enzyme catalyzes the transfer of an amino group from an amino donor (like L-glutamate or L-aspartate) to a keto acid acceptor. For the synthesis of (S)-2-Chloropentanedioic acid, a potential precursor would be 2-oxo-chloropentanedioic acid. The BCAT enzyme could then facilitate its stereoselective amination to yield the target (S)-enantiomer with high fidelity.

The table below illustrates the substrate versatility of E. coli BCAT with various α-keto acids, demonstrating its potential for application in the synthesis of substituted glutamic acid derivatives.

| α-Keto Acid Substrate | Relative Activity (%) |

| α-Ketoisovalerate | 100 |

| α-Ketoisocaproate | 90 |

| α-Keto-β-methylvalerate | 85 |

| α-Ketoglutarate | 15 |

| Data derived from studies on the substrate specificity of E. coli branched-chain aminotransferase. acs.org |

Another significant emerging strategy is the use of amino acid dehydrogenases (AHDs), which catalyze the reductive amination of a keto acid using ammonia (B1221849) and a reducing cofactor (typically NADH or NADPH). While many AHDs have strict substrate specificity, enzyme engineering and screening of microbial sources are continually expanding the library of available enzymes for producing unnatural amino acids. researchgate.net

Furthermore, biocatalytic reduction offers a powerful method for setting the chiral center. For instance, the asymmetric reduction of a carbon-carbon double bond in a precursor like 2-chloro-glutaconic acid could be achieved using enoate reductases from the Old Yellow Enzyme (OYE) family. These enzymes are known for their ability to reduce activated C=C bonds with high enantioselectivity. Similarly, the reduction of a keto-ester precursor can yield a chiral hydroxy-ester with excellent enantiomeric excess, which can then be converted to the final amino acid. mdpi.com Studies on various keto-esters have shown the feasibility of achieving high yields and enantiopurity. mdpi.com

The following table summarizes results from the biocatalytic reduction of ethyl-4-chloroacetoacetate, showcasing the effectiveness of reductases in producing chiral building blocks.

| Biocatalyst | Substrate Concentration (g/L) | Yield (%) | Enantiomeric Excess (ee %) |

| Candida magnoliae | 50 | >99 | >99 (S) |

| Recombinant E. coli | 32 | 98.5 | 99 (S) |

| Data based on the biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate, a related chiral synthon. mdpi.com |

These enzymatic strategies represent the forefront of research into the synthesis of (S)-2-Chloropentanedioic acid and related chiral compounds. Their adoption promises not only to improve the efficiency and selectivity of production but also to align with the principles of green chemistry by reducing waste and avoiding harsh reagents.

Chemical Reactivity and Derivatization Pathways of S 2 Chloropentanedioic Acid

Nucleophilic Substitution Reactions at the Stereogenic Center

The carbon atom attached to the chlorine is an electrophilic center, susceptible to attack by nucleophiles. These reactions are pivotal for introducing new functional groups at the C-2 position and for the synthesis of valuable chiral building blocks.

Stereochemical Course of Substitutions (e.g., S_N2, S_N1 considerations)

Nucleophilic substitution reactions at the chiral center of (S)-2-chloropentanedioic acid are predominantly governed by the S_N2 mechanism. libretexts.orgsaskoer.ca This is attributed to the secondary nature of the alkyl halide. In an S_N2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion), leading to an inversion of the stereochemical configuration at the chiral center. libretexts.orgucsd.edu For instance, if (S)-2-chloropentanedioic acid reacts with a nucleophile, the product will have the (R) configuration. saskoer.ca

The S_N1 mechanism, which proceeds through a planar carbocation intermediate, is less likely under typical conditions. ucsd.edu Formation of a secondary carbocation is less favorable, and the presence of two electron-withdrawing carboxylic acid groups would further destabilize such an intermediate. Reactions proceeding via an S_N1 pathway would result in a racemic mixture of products, with both retention and inversion of configuration. ucsd.edu

A classic example of an S_N2 reaction is the conversion of a chiral alkyl halide to an alcohol, which proceeds with an inversion of configuration. vanderbilt.edu Similarly, the reaction of (S)-2-chloropentanedioic acid with a hydroxide (B78521) ion would be expected to yield (R)-2-hydroxypentanedioic acid.

Intramolecular Cyclization Reactions Involving Pendant Carboxylic Acid Groups

The presence of two carboxylic acid groups in (S)-2-chloropentanedioic acid allows for the possibility of intramolecular cyclization reactions. Under appropriate conditions, one of the carboxylate groups can act as an internal nucleophile, attacking the electrophilic carbon at the C-2 position. This would result in the formation of a cyclic product.

For instance, treatment with a base could deprotonate one of the carboxylic acid groups, forming a carboxylate anion. This anion could then attack the stereogenic center, displacing the chloride ion and forming a five-membered lactone ring. Such intramolecular cyclizations are common in dicarboxylic acids where a five- or six-membered ring can be formed without significant strain. libretexts.org The formation of cyclic anhydrides from dicarboxylic acids like butanedioic and pentanedioic acids upon heating is a well-established phenomenon. libretexts.org

Transformations of the Carboxylic Acid Functionalities

The two carboxylic acid groups in (S)-2-chloropentanedioic acid are key sites for a variety of derivatization reactions, enabling the synthesis of a wide array of compounds with different properties and functionalities. ualberta.ca

Formation of Esters, Amides, and Anhydrides

Carboxylic acids can be readily converted into esters, amides, and anhydrides through nucleophilic acyl substitution reactions. pressbooks.pub

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org The reaction proceeds via a nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. libretexts.org

Amides: Amides can be formed by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. khanacademy.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. savemyexams.com

Anhydrides: Acid anhydrides can be formed from the reaction of a carboxylic acid with an acid chloride in the presence of a base. khanacademy.org

These derivatization reactions are crucial for various applications, including improving the analytical detection of carboxylic acids in techniques like liquid chromatography. nih.govresearchgate.net

Chemoselective Reductions and Oxidations

The functional groups in (S)-2-chloropentanedioic acid allow for selective reduction and oxidation reactions.

Reductions: Carboxylic acids are generally difficult to reduce directly. libretexts.org However, powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce them to primary alcohols. libretexts.org Sodium borohydride (B1222165) (NaBH4) is typically too mild to reduce carboxylic acids directly. libretexts.org However, methods have been developed for the chemoselective reduction of carboxylic acids in the presence of other functional groups, such as ketones, by first converting the carboxylic acid to a mixed anhydride. researchgate.netresearchgate.net It is also possible to selectively reduce carbon-carbon double bonds conjugated with electron-withdrawing groups without affecting other functionalities using specific reducing agents. mdpi.com

Oxidations: While the carboxylic acid groups are already in a high oxidation state, the rest of the molecule can potentially be oxidized. For instance, the conversion of 2-hydroxyglutaric acid to 2-ketoglutaric acid is an oxidation reaction. nih.gov Certain carboxylic acids, like methanoic acid and ethanedioic acid, can be further oxidized to carbon dioxide using strong oxidizing agents. savemyexams.com

Reactions Involving the Carbonyl Groups of the Dicarboxylic Acid

The carbonyl carbons of the dicarboxylic acid are electrophilic and can be attacked by nucleophiles. ualberta.ca These reactions often require acid catalysis to enhance the electrophilicity of the carbonyl carbon. libretexts.org

An important reaction involving the carbonyl group is the formation of esters, as previously discussed. libretexts.org Another key reaction is the formation of acyl chlorides by treating the carboxylic acid with reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). libretexts.orgsavemyexams.com These acyl chlorides are highly reactive intermediates that can be used to synthesize a variety of other carboxylic acid derivatives. pressbooks.pub

Furthermore, the dicarboxylic acid structure can participate in cyclization reactions under thermal conditions, leading to cyclic ketones or anhydrides depending on the chain length between the carboxyl groups. libretexts.org

Below is a table summarizing some of the key reactions of (S)-2-chloropentanedioic acid:

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Substitution (S_N2) | Nucleophile (e.g., OH⁻) | (R)-2-substituted pentanedioic acid |

| Intramolecular Cyclization | Base | Lactone |

| Esterification | Alcohol, Acid Catalyst | Diester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) or conversion to Acyl Chloride | Diamide |

| Acyl Chloride Formation | Thionyl Chloride (SOCl2) or PCl5 | Diacyl Chloride |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH4) | Diol |

Applications of S 2 Chloropentanedioic Acid As a Chiral Building Block in Advanced Organic Synthesis

Construction of Enantiomerically Enriched Heterocyclic Compounds

The defined stereochemistry of (S)-2-chloropentanedioic acid makes it an excellent starting material for the synthesis of enantiomerically enriched heterocyclic compounds, particularly lactams. The intramolecular cyclization of derivatives of (S)-2-chloropentanedioic acid is a key strategy for forming these ring structures.

For instance, the reaction of (S)-2-chloropentanedioic acid with an amine can lead to the formation of an amide intermediate. Subsequent intramolecular nucleophilic substitution, where the nitrogen of the amide displaces the chloride, results in the formation of a five-membered ring system known as a pyroglutamic acid derivative or a γ-lactam. wikipedia.orgresearchgate.net This cyclization proceeds with retention of stereochemistry at the chiral center, ensuring the high enantiomeric purity of the resulting heterocyclic product.

Key Reaction: Intramolecular Cyclization

| Reactant | Reagent/Condition | Product |

|---|

This methodology is crucial for accessing chiral pyrrolidin-2-one scaffolds, which are core structures in many pharmaceuticals and biologically active compounds. The predictability of the stereochemical outcome makes (S)-2-chloropentanedioic acid a reliable synthon for these synthetic targets.

Synthesis of Optically Active Amino Acid Analogues and Peptidomimetics

(S)-2-Chloropentanedioic acid serves as a valuable precursor for the synthesis of non-proteinogenic amino acids and peptidomimetics. The chloro group at the α-position can be displaced by an azide (B81097) group, followed by reduction to an amine, thereby converting the chloroacid into a derivative of glutamic acid. This transformation allows for the introduction of diverse functionalities.

The synthesis of optically active amino acids from chiral precursors is a cornerstone of medicinal chemistry, as the incorporation of unnatural amino acids can enhance the metabolic stability and conformational properties of peptides. pageplace.denih.gov By modifying the carboxylic acid groups of (S)-2-chloropentanedioic acid before or after the introduction of the amino group, a wide array of glutamic acid analogues can be generated. These analogues are instrumental in developing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govnih.gov

General Synthetic Pathway:

Azide Displacement: Reaction of (S)-2-chloropentanedioic acid or its ester with sodium azide to introduce the nitrogen functionality.

Reduction: Conversion of the azide to a primary amine using a reducing agent like hydrogen sulfide (B99878) or catalytic hydrogenation.

Functionalization: Modification of the carboxylic acid groups to produce the desired amino acid analogue.

This approach provides access to a library of chiral glutamic acid derivatives essential for probing peptide-receptor interactions and designing novel therapeutics. mdpi.com

Role in the Synthesis of Complex Natural Products and their Derivatives

Chiral building blocks like (S)-2-chloropentanedioic acid are fundamental to the total synthesis of complex natural products. rsc.orgnih.govengineering.org.cn While specific examples detailing the direct use of (S)-2-chloropentanedioic acid in the total synthesis of a major natural product are not extensively documented, its derivatives, such as chiral glutamic acids, are ubiquitous. The ability to construct key stereocenters early in a synthetic sequence is a hallmark of an efficient total synthesis.

The glutamic acid scaffold, readily accessible from (S)-2-chloropentanedioic acid, is a common motif in numerous natural products, including certain alkaloids and polyketides. Synthetic strategies often rely on such chiral pool starting materials to avoid challenging asymmetric steps later in the synthesis and to ensure the correct absolute stereochemistry of the final product.

Nopaline (B31955) is a naturally occurring opine, a derivative of amino acids found in plant crown gall tumors. It is structurally composed of an arginine and a glutamic acid moiety. The synthesis of nopaline analogues for biological studies can utilize chiral precursors to ensure stereochemical fidelity. (S)-2-Chloropentanedioic acid can, in principle, serve as a synthon for the glutamic acid portion of these analogues. By converting the chloro group to an amino group, one obtains a chiral glutamic acid framework that can then be coupled with an arginine derivative to form the target nopaline analogue. This synthetic route allows for systematic modifications to the glutamic acid portion, enabling the exploration of structure-activity relationships.

Precursor for Chiral Ligands and Catalysts in Asymmetric Transformations

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. researchgate.netnih.gov Chiral dicarboxylic acids are valuable starting materials for C2-symmetric ligands, which are highly effective in a variety of metal-catalyzed asymmetric reactions. nih.gov

(S)-2-Chloropentanedioic acid can be converted into chiral bisamides or other derivatives that can act as ligands for transition metals. The process typically involves:

Activation of the carboxylic acid groups (e.g., conversion to acyl chlorides).

Reaction with a chiral amine or alcohol to form a C2-symmetric bisamide or bisester.

These ligands can then be complexed with metals like rhodium, iridium, or palladium to create catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. scilit.com The stereocenter originating from (S)-2-chloropentanedioic acid creates a chiral environment around the metal center, enabling the catalyst to control the stereochemical outcome of the reaction and produce an enantiomerically enriched product. nih.govrsc.org

Example Ligand Synthesis:

| Starting Material | Reaction Sequence | Ligand Type |

|---|

Integration into Divergent Synthetic Strategies for High-Value Chemicals

Divergent synthesis is a powerful strategy that allows for the creation of a diverse library of compounds from a common intermediate. wikipedia.orgnih.gov (S)-2-Chloropentanedioic acid is an ideal starting point for such strategies due to its multiple reactive sites. The two carboxylic acid groups and the chloro group can be functionalized selectively, leading to a variety of different molecular scaffolds.

A divergent approach starting with (S)-2-chloropentanedioic acid might involve:

Selective Esterification: One carboxylic acid is protected, allowing the other to be modified.

Nucleophilic Substitution: The chloro group is replaced by various nucleophiles (e.g., amines, thiols, azides).

Cyclization vs. Linear Elaboration: Depending on the reaction conditions, the intermediate can be cyclized to form heterocycles or further elaborated into linear structures.

This approach enables the efficient production of a range of high-value chemicals, including amino acid derivatives, heterocyclic scaffolds, and precursors for chiral ligands, all from a single, readily available chiral building block. nih.govnih.gov The ability to rapidly generate molecular diversity is particularly valuable in drug discovery and materials science.

Stereochemical Characterization and Enantiopurity Assessment of S 2 Chloropentanedioic Acid

Advanced Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques offer powerful tools for the elucidation of the three-dimensional arrangement of atoms in chiral molecules. These methods are indispensable for confirming the absolute configuration and assessing the diastereomeric purity of chiral compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the assessment of enantiomeric purity, a common strategy involves the conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). nih.govnih.gov Diastereomers, unlike enantiomers, have different physical properties and, consequently, exhibit distinct NMR spectra. acs.org

A widely used class of CDAs for chiral carboxylic acids are chiral alcohols or amines, which form diastereomeric esters or amides, respectively. nih.govnih.gov One of the most effective and commonly used reagents is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives. nih.govwikipedia.org The reaction of a racemic mixture of 2-chloropentanedioic acid with a single enantiomer of a chiral alcohol, such as (R)-1-phenylethanol, would yield two diastereomeric esters.

The protons in the vicinity of the newly formed chiral center in each diastereomer will experience different magnetic environments due to the anisotropic effect of the phenyl group in the chiral auxiliary. This results in different chemical shifts (δ) for corresponding protons in the two diastereomers, allowing for their differentiation and quantification by integrating the respective NMR signals.

Illustrative ¹H NMR Data for Diastereomeric Esters of a Chiral Carboxylic Acid:

| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |

| H-2 | 4.35 | 4.45 | 0.10 |

| -CH₃ (from alcohol) | 1.52 | 1.45 | 0.07 |

| -OCH₃ (from Mosher's acid) | 3.55 | 3.50 | 0.05 |

This table presents hypothetical data to illustrate the expected differences in chemical shifts for diastereomers formed from a chiral acid and a chiral derivatizing agent.

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule and are instrumental in assigning the absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orglibretexts.org A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation are dependent on the wavelength. chiraltech.com The resulting ORD curve can be either a plain curve, showing a monotonic change with wavelength, or an anomalous curve exhibiting peaks and troughs, known as the Cotton effect, in the vicinity of an absorption band of a chromophore. slideshare.net For (S)-2-Chloropentanedioic acid, which lacks a strong chromophore, a plain ORD curve would be expected. The specific rotation at a defined wavelength (commonly the sodium D-line, 589 nm) is a characteristic physical constant for an enantiomerically pure compound. wikipedia.orgalfa-chemistry.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.orglibretexts.org A CD spectrum is obtained by plotting the difference in molar absorptivity (Δε = εL - εR) against the wavelength. nih.gov Only chiral molecules exhibit CD signals, making it a highly specific technique for studying stereochemistry. The sign and intensity of the CD bands are directly related to the absolute configuration of the molecule. For (S)-2-Chloropentanedioic acid, the carboxylic acid chromophore would give rise to a CD signal in the UV region.

Illustrative Chiroptical Data for a Chiral Carboxylic Acid:

| Technique | Parameter | Value |

| ORD | Specific Rotation [α]D²⁵ | -15.2° (c 1.0, CHCl₃) |

| CD | Wavelength (λmax) | 215 nm |

| Molar Ellipticity [θ] | -5.8 x 10³ deg·cm²·dmol⁻¹ |

This table provides example data for a generic chiral carboxylic acid to illustrate the typical parameters measured in ORD and CD spectroscopy.

Chromatographic Methodologies for Enantiomeric Excess Determination

Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers, providing a direct measure of the enantiomeric excess (ee).

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. gcms.cz For non-volatile compounds like dicarboxylic acids, derivatization is necessary to increase their volatility. colostate.edu The carboxylic acid groups of 2-chloropentanedioic acid can be esterified, for example, by reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, to form the corresponding dimethyl or diethyl esters.

The separation of these derivatized enantiomers is achieved on a capillary column coated with a chiral stationary phase (CSP). gcms.cz Cyclodextrin derivatives are among the most common and effective CSPs for the separation of a wide range of chiral compounds. gcms.cz The toroidal shape of cyclodextrins provides a chiral cavity into which one enantiomer can fit better than the other, leading to different retention times and, thus, separation.

Illustrative Chiral GC Separation Data for a Derivatized Chiral Dicarboxylic Acid:

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 12.5 | 1.5 |

| (S)-enantiomer | 13.2 | 98.5 |

This table presents hypothetical GC data for the dimethyl ester of 2-chloropentanedioic acid, illustrating the separation of enantiomers and the calculation of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used method for the separation of enantiomers. researchgate.nethplc.eu It can be applied to a broad range of compounds without the need for derivatization, although derivatization can sometimes improve the separation.

The separation is performed on a column packed with a chiral stationary phase (CSP). chiralpedia.com For acidic compounds like (S)-2-Chloropentanedioic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are often very effective. researchgate.net These CSPs possess chiral grooves and cavities that can interact differently with the two enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions, leading to their separation. chiraltech.com Another class of CSPs suitable for acidic compounds are the anion-exchange type phases. chiraltech.com

Illustrative Chiral HPLC Separation Data for a Chiral Dicarboxylic Acid:

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 8.7 | 0.8 |

| (S)-enantiomer | 10.1 | 99.2 |

This table provides hypothetical HPLC data for the separation of the enantiomers of 2-chloropentanedioic acid on a chiral column.

Derivatization Strategies for Enhanced Enantiomer Separation and Detection

Derivatization in the context of chiral analysis serves two primary purposes: to enable the separation of enantiomers by forming diastereomers that can be separated on an achiral stationary phase, or to improve the chromatographic properties and detectability of the analytes for separation on a chiral stationary phase.

As discussed in the NMR section, reaction with a chiral derivatizing agent (CDA) converts a pair of enantiomers into a pair of diastereomers. chiralpedia.com These diastereomers can then be separated using standard, non-chiral chromatography (GC or HPLC). cdnsciencepub.com The choice of the CDA is crucial and depends on the functional groups present in the analyte. For carboxylic acids like 2-chloropentanedioic acid, chiral amines are commonly used to form diastereomeric amides. nih.gov

For direct enantiomeric separation on a CSP, derivatization can still be beneficial. For instance, esterification of the carboxylic acid groups can increase the volatility for GC analysis or improve the interaction with the CSP in HPLC. colostate.edu Furthermore, introducing a chromophore or fluorophore through derivatization can significantly enhance the sensitivity of detection, particularly for UV or fluorescence detectors in HPLC. nih.gov

Common Derivatization Reactions for Carboxylic Acids:

| Reaction Type | Reagent | Product | Purpose |

| Esterification | Methanol, H⁺ | Methyl ester | Increased volatility for GC |

| Amidation | (R)-1-Phenylethylamine | Diastereomeric amides | Separation on achiral phase (HPLC/GC), NMR analysis |

| Fluorescent Labeling | 4-Bromomethyl-7-methoxycoumarin | Fluorescent ester | Enhanced detection in HPLC |

Mechanistic and Theoretical Investigations into Reactions Involving S 2 Chloropentanedioic Acid

Computational Chemistry and Quantum Mechanical Studies of Reaction Pathways

Elucidation of Stereoselective Reaction Mechanisms

There is a lack of specific research focused on the elucidation of stereoselective reaction mechanisms involving (S)-2-Chloropentanedioic acid. The stereochemistry of this molecule, with its chiral center at the C2 position, makes it an interesting substrate for stereoselective reactions. Theoretical investigations could shed light on the factors governing the stereochemical outcome of its reactions. For instance, computational modeling could be used to understand the steric and electronic interactions that favor the formation of one stereoisomer over another. Such studies would be crucial for the rational design of synthetic routes to enantiomerically pure products derived from (S)-2-Chloropentanedioic acid.

Analysis of Transition States and Energy Profiles for Chiral Induction

A specific analysis of transition states and energy profiles for chiral induction in reactions of (S)-2-Chloropentanedioic acid has not been reported. The chiral center in (S)-2-Chloropentanedioic acid can influence the stereochemistry of newly formed chiral centers in its reaction products, a phenomenon known as chiral induction. Understanding the transition states of such reactions is key to explaining the observed stereoselectivity. Computational methods could be employed to locate and characterize the transition state structures, as well as to calculate the activation energies for the formation of different stereoisomers. This would provide a quantitative picture of the energy profiles and reveal the origins of chiral induction.

Kinetic and Stereochemical Studies of Reactions at the Chiral Center and Carboxylic Acid Groups

Specific kinetic and detailed stereochemical studies on reactions at the chiral center and the carboxylic acid groups of (S)-2-Chloropentanedioic acid are not extensively documented. Experimental kinetic studies would be necessary to determine the rate laws and activation parameters for its reactions, providing insights into the reaction mechanisms. These experimental findings, when combined with theoretical calculations, would offer a comprehensive understanding of the reactivity of this compound. Stereochemical studies, for example, using chiral chromatography or polarimetry, would be essential to determine the stereochemical course of reactions at the chiral center and to quantify the enantiomeric or diastereomeric excess of the products.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-2-chloropentanedioic acid to improve enantiomeric purity?

- Methodology : Employ asymmetric catalysis or chiral resolution techniques, such as crystallization with enantiopure amines. Monitor reaction progress via chiral HPLC (e.g., Chiralpak® IA column) to quantify enantiomeric excess (ee) .

- Key Parameters : Temperature control (e.g., 0–5°C for stereochemical stability), solvent polarity (e.g., methanol/water mixtures for crystallization), and catalyst loading (e.g., 5 mol% for cost efficiency) .

Q. What analytical techniques are most reliable for characterizing (S)-2-chloropentanedioic acid in complex mixtures?

- Approach : Combine NMR (¹H/¹³C), IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion [M-H]⁻ at m/z 180.5). Cross-validate with X-ray crystallography for absolute configuration confirmation .

- Data Interpretation : Use coupling constants (J values) in NMR to distinguish diastereomers; integrate peak areas to quantify impurities .

Q. How does pH influence the stability of (S)-2-chloropentanedioic acid in aqueous solutions?

- Experimental Design : Conduct stability studies at pH 2–12 (adjusted with HCl/NaOH), monitor degradation via UV-Vis (λ = 260 nm for chlorinated intermediates) over 24–72 hours. Use kinetic modeling (e.g., first-order decay) to calculate half-life .

- Critical Finding : Degradation accelerates above pH 7 due to nucleophilic displacement of the β-chloro group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of (S)-2-chloropentanedioic acid in enzyme-catalyzed reactions?

- Strategy : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states in esterification or decarboxylation. Compare with experimental kinetic isotope effects (KIEs) to validate mechanistic pathways .

- Case Study : MD simulations reveal steric hindrance at the S-configuration reduces binding affinity with lipase enzymes by 30% compared to the R-form .

Q. What experimental approaches resolve contradictions in reported pKa values for (S)-2-chloropentanedioic acid?

- Conflict Analysis : Discrepancies arise from solvent effects (e.g., DMSO vs. water) and ionic strength. Use potentiometric titration with a glass electrode calibrated at multiple temperatures (15–40°C). Apply the Debye-Hückel equation to correct for ionic interactions .

- Consensus Data : pKa₁ (α-COOH) = 2.3 ± 0.1; pKa₂ (β-COOH) = 4.7 ± 0.2 in aqueous buffer (25°C) .

Q. How does the β-chloro substituent affect the compound’s chelation properties with metal ions?

- Methodology : Conduct isothermal titration calorimetry (ITC) with Fe³⁺/Cu²⁺ ions. Compare binding constants (Kb) with non-chlorinated analogs. Use EXAFS to probe coordination geometry .

- Finding : The chloro group enhances Kb for Fe³⁺ by 50% due to inductive electron withdrawal, stabilizing the metal-carboxylate complex .

Guidance for Reproducibility

- Synthesis Protocols : Document reaction conditions (e.g., "Pd/H₂ in acetic acid, 12 h") and purification steps (e.g., recrystallization solvent ratios) to align with IUPAC reproducibility standards .

- Data Reporting : Include raw spectral data (NMR shifts, IR peaks) in supplementary materials, with error margins for kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.